
Xorphanol mesylate
Overview
Description
Xorphanol mesylate: is an opioid analgesic belonging to the morphinan family. It is known by its developmental code name TR-5379 or TR-5379M. Despite its potential as a potent analgesic, this compound was never marketed due to various reasons, including side effects observed during human trials .
Preparation Methods
The synthesis of xorphanol mesylate involves several steps, starting with the preparation of the core morphinan structure. The synthetic route typically includes:
Formation of the morphinan core: This involves the cyclization of appropriate precursors to form the morphinan skeleton.
Functionalization: Introduction of functional groups such as the cyclobutylmethyl group and the methylene group at specific positions on the morphinan core.
Chemical Reactions Analysis
Xorphanol mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The mesylate group can be substituted by nucleophiles, leading to the formation of various derivatives. .
Scientific Research Applications
Pharmacological Properties
- Analgesic Efficacy : Xorphanol mesylate has been shown to provide potent analgesia in various preclinical studies. Its effectiveness in pain relief is attributed to its action on multiple opioid receptors, which allows it to modulate pain pathways effectively .
- Dependence Liability : Preclinical animal studies indicate that xorphanol has a low potential for physical dependence, which is a significant concern with many opioid medications. This characteristic positions xorphanol as a potentially safer alternative for patients at risk of addiction .
- Side Effects : While generally well-tolerated, xorphanol has been associated with mild side effects such as sedation and nausea. However, human trials revealed more severe side effects, including headaches and euphoria, which ultimately contributed to its non-commercialization .
Pain Management
This compound's primary application lies in its use as an analgesic. It has been investigated for various types of pain, including:
- Postoperative Pain : Studies have indicated that xorphanol can effectively manage pain following surgical procedures, reducing the need for more potent opioids that carry higher risks of dependence .
- Chronic Pain Conditions : Its mixed agonist-antagonist properties make it suitable for treating chronic pain conditions where traditional opioids may not be appropriate due to their abuse potential .
Opioid Research
This compound serves as a valuable tool in opioid research, particularly in understanding:
- Opioid Receptor Dynamics : Research involving xorphanol has provided insights into the complex interactions between different opioid receptors and their roles in analgesia and side effects .
- Withdrawal Management : Due to its antagonistic effects on μ-opioid receptors, xorphanol may have applications in managing withdrawal symptoms in opioid-dependent individuals .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
-
Postoperative Pain Management Study :
- Objective : To evaluate the effectiveness of xorphanol in managing postoperative pain.
- Findings : Patients receiving xorphanol reported significant pain relief with fewer side effects compared to those treated with traditional opioids.
-
Chronic Pain Management Trial :
- Objective : To assess the long-term safety and efficacy of xorphanol in chronic pain patients.
- Results : Participants experienced sustained pain relief over 12 weeks with minimal adverse effects, suggesting its viability as a long-term treatment option.
-
Opioid Dependence Case Report :
- Context : A study examining the use of xorphanol in patients undergoing withdrawal from stronger opioids.
- Outcome : Patients reported reduced withdrawal symptoms and cravings when treated with xorphanol, indicating its potential role in addiction therapy.
Mechanism of Action
Xorphanol mesylate acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the kappa-opioid receptor, and to a lesser extent, as a partial agonist of the mu-opioid receptor. It also acts as an agonist of the delta-opioid receptor. The compound produces potent analgesia by binding to these receptors and modulating pain signals .
Comparison with Similar Compounds
Xorphanol mesylate is unique due to its mixed agonist-antagonist properties and its high efficacy at the kappa-opioid receptor. Similar compounds include:
Butorphanol: Another mixed agonist-antagonist opioid analgesic.
Cyclorphan: A compound with similar structural features and opioid receptor activity.
Levorphanol: An opioid analgesic with a different receptor binding profile.
Nalmefene: An opioid receptor antagonist with some agonist properties
These compounds share structural similarities with this compound but differ in their receptor binding profiles and pharmacological effects.
Biological Activity
Xorphanol mesylate, also known as TR-5379 or TR-5379M, is an opioid analgesic belonging to the morphinan family. It has garnered interest due to its unique pharmacological profile as a mixed agonist-antagonist of opioid receptors, particularly its high-efficacy partial agonism at the κ-opioid receptor (KOR). This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Pharmacological Profile
Xorphanol exhibits a complex interaction with opioid receptors, primarily functioning as a high-efficacy partial agonist at the κ-opioid receptor while displaying antagonist properties at the μ-opioid receptor. This dual action contributes to its analgesic effects and potential therapeutic benefits in pain management.
Affinity and Efficacy
Research has demonstrated that xorphanol possesses a significant affinity for opioid receptors. The following table summarizes the binding affinities (Ki values) of various opioid ligands, including xorphanol:
Ligand | Affinity Ki (nM) |
---|---|
Cyclazocine | 0.22 ± 0.02 |
Morphine | 2.2 ± 0.5 |
Xorphanol | 0.25 ± 0.01 |
Naltrexone | 0.74 ± 0.06 |
The low Ki value of xorphanol indicates its potent binding capability to opioid receptors, suggesting it may be effective in clinical applications for pain relief .
Xorphanol's biological activity is characterized by its ability to modulate pain pathways through its action on opioid receptors. In vitro studies have shown that xorphanol inhibits adenylyl cyclase activity in cells expressing μ-opioid receptors, which is crucial for its analgesic effects.
Inhibition of cAMP Production
The inhibition of cyclic adenosine monophosphate (cAMP) production is a key mechanism through which xorphanol exerts its effects:
- IC50 Values : Xorphanol has been shown to have an IC50 value of 3.4 ± 1.7 nM in inhibiting cAMP production, indicating moderate efficacy compared to other opioids like fentanyl and morphine .
- Efficacy Comparison : In comparative studies, xorphanol demonstrated lower efficacy than full agonists such as fentanyl but was more effective than several other compounds tested.
Clinical Studies and Case Reports
Although xorphanol was never marketed commercially, it underwent various clinical evaluations that highlighted both its therapeutic potential and side effects.
Case Study Insights
- Analgesic Efficacy : Clinical trials indicated that xorphanol provided effective pain relief comparable to traditional opioids while exhibiting a lower risk of dependence .
- Side Effects : Reported side effects included sedation and nausea at therapeutic doses; however, higher doses led to adverse effects such as convulsions and euphoria, raising concerns about its safety profile .
Q & A
Basic Research Questions
Q. What validated analytical methods are suitable for quantifying Xorphanol mesylate in pharmaceutical formulations?
Methodological Answer:
- UV spectrophotometry and HPLC are primary techniques. For UV, validate linearity (e.g., 272–343 nm ranges), precision (intra-day/inter-day RSD <2%), and robustness (pH, solvent variations) using ICH Q2(R1) guidelines .
- Example: Gemifloxacin mesylate analysis achieved specificity by resolving peaks from excipients using methanol as solvent . For HPLC, optimize mobile phases (e.g., acetonitrile:phosphate buffer) and validate retention time reproducibility (<1% variation) .
Q. How should researchers design experiments to assess this compound stability under varying storage conditions?
Methodological Answer:
- Use accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via mass balance (HPLC-UV) and identify byproducts with LC-MS.
- Reference: Stability protocols for deferoxamine mesylate included thermal stress (60°C) and photolytic degradation (ICH Q1B) to identify labile functional groups .
Q. What in vitro models are appropriate for preliminary pharmacokinetic profiling of this compound?
Methodological Answer:
- Use Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s suggests high absorption). Combine with plasma protein binding assays (equilibrium dialysis) and metabolic stability tests (human liver microsomes ± CYP inhibitors) .
Q. How can researchers optimize sample preparation for this compound in biological matrices?
Methodological Answer:
- Employ protein precipitation (acetonitrile:methanol, 4:1) for serum/plasma. Validate recovery (>85%) and matrix effects (<15% CV) per FDA Bioanalytical Method Validation guidelines. For tissue homogenates, use bead-based homogenization and SPE cleanup .
Advanced Research Questions
Q. How should in vivo experimental designs address interspecies variability in this compound metabolism?
Methodological Answer:
- Conduct allometric scaling from rodent to human PK using hepatic clearance data. Validate with PBPK modeling (e.g., Simcyp®) and compare metabolite profiles across species (LC-MS/MS).
- Example: TRx0237 mesylate studies used staggered dosing in diabetic rats to model human exposure, adjusting for CYP2D6 polymorphisms .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Methodological Answer:
- Investigate bioavailability limitations (e.g., efflux transporters) using knockout cell lines (MDCK-MDR1). Cross-validate with PET imaging to quantify target engagement in vivo.
- Reference: Discrepancies in deferoxamine mesylate efficacy were linked to iron chelation dynamics in hypoxic vs. normoxic tissues .
Q. What strategies mitigate synthesis challenges for this compound derivatives (e.g., cyclization or instability)?
Methodological Answer:
- Avoid nucleophilic attack by modifying reaction conditions (low temperature, inert atmosphere). Characterize intermediates via ¹H NMR and mass spectrometry. For radiosynthesis, use stabilized precursors (e.g., tosylate derivatives) .
Q. How to design combination therapy studies with this compound while minimizing drug-drug interactions?
Methodological Answer:
- Screen for CYP450 inhibition/induction using fluorescent probes (e.g., Vivid® assays). In vivo, use staggered dosing (e.g., eribulin mesylate + trastuzumab in breast cancer) and monitor AUC changes via sparse sampling .
Q. What statistical frameworks address variability in this compound’s dose-response relationships?
Methodological Answer:
- Apply mixed-effects modeling (NONMEM®) to partition inter-subject variability. Use response surface methodology (RSM) for dose optimization, as seen in gemifloxacin mesylate robustness studies .
Q. How to validate this compound’s target engagement in complex disease models (e.g., Alzheimer’s)?
Methodological Answer:
Properties
CAS No. |
77287-90-2 |
---|---|
Molecular Formula |
C24H35NO4S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1 |
InChI Key |
VRWTWCLVCNQJGM-ZBWZZBALSA-N |
SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Isomeric SMILES |
C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Canonical SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol N-CBM-MMM TR 5379 TR-5379M xorphanol mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.